molecular formula C10H10Cl2N2 B12919813 4-(2,6-Dichlorobenzylidene)imidazolidine

4-(2,6-Dichlorobenzylidene)imidazolidine

Cat. No.: B12919813
M. Wt: 229.10 g/mol
InChI Key: VFXHZRSATZSOON-DAXSKMNVSA-N
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Description

4-(2,6-Dichlorobenzylidene)imidazolidine is a heterocyclic compound that features an imidazolidine ring substituted with a 2,6-dichlorobenzylidene group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2,6-Dichlorobenzylidene)imidazolidine typically involves the condensation of 2,6-dichlorobenzaldehyde with imidazolidine. One common method is the Knoevenagel condensation, which is carried out in the presence of a base such as piperidine or pyridine. The reaction is usually performed under reflux conditions in a solvent like ethanol or methanol .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to increase yield and purity, as well as implementing continuous flow processes to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

4-(2,6-Dichlorobenzylidene)imidazolidine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Mechanism of Action

The mechanism of action of 4-(2,6-Dichlorobenzylidene)imidazolidine involves its interaction with specific molecular targets. For instance, its antibacterial activity is thought to result from the inhibition of bacterial cell wall synthesis. In medicinal applications, it may interact with various enzymes or receptors, modulating their activity and leading to therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its specific substitution pattern and the presence of both imidazolidine and dichlorobenzylidene groups. This combination imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications .

Properties

Molecular Formula

C10H10Cl2N2

Molecular Weight

229.10 g/mol

IUPAC Name

(4Z)-4-[(2,6-dichlorophenyl)methylidene]imidazolidine

InChI

InChI=1S/C10H10Cl2N2/c11-9-2-1-3-10(12)8(9)4-7-5-13-6-14-7/h1-4,13-14H,5-6H2/b7-4-

InChI Key

VFXHZRSATZSOON-DAXSKMNVSA-N

Isomeric SMILES

C1/C(=C/C2=C(C=CC=C2Cl)Cl)/NCN1

Canonical SMILES

C1C(=CC2=C(C=CC=C2Cl)Cl)NCN1

Origin of Product

United States

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